N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide
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Description
“N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide” is a complex organic compound that contains a benzothiazole ring, which is a type of heterocyclic compound . Benzothiazoles are found in many biologically active natural products and pharmaceutically important compounds .
Synthesis Analysis
The synthesis of benzothiazoles often involves metalation reactions, which include lithiation, magnesation, zincation, caldation, boronation, and silylation . The resulting metalated thiazoles can undergo nucleophilic additions and metal-catalyzed cross-coupling reactions .Chemical Reactions Analysis
Benzothiazoles can participate in a variety of chemical reactions. For instance, they can undergo lithiation, a process where a lithium atom is introduced into the molecule . They can also participate in cross-coupling reactions, which are useful in forming carbon-carbon bonds .Scientific Research Applications
Synthesis and Biological Activities
Heterocyclic Compound Synthesis : A study reported the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic properties. These compounds include benzodifuranyl derivatives, triazines, oxadiazepines, and thiazolopyrimidines, highlighting the broad potential of related chemical structures in medicinal chemistry (Abu‐Hashem et al., 2020).
Antimicrobial Applications : Research on new pyridine derivatives, including 2-amino substituted benzothiazoles, showcased variable antimicrobial activity against bacteria and fungi, indicating the significance of the thiazole moiety in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Inhibitors of Stearoyl-CoA Desaturase-1 : A detailed study on benzamides as inhibitors of stearoyl-CoA desaturase-1 (SCD-1) revealed compounds with potent inhibitory activity, showcasing the therapeutic potential in treating metabolic diseases (Uto et al., 2009).
Photoinduced Reactions : Investigation into the photooxidation of triphenylthiazole underlines the diverse chemical reactivity of thiazole derivatives, potentially useful in photochemical applications and studies on photodynamic action in biological systems (Matsuura & Saito, 1969).
Molluscicidal Properties : Thiazolo[5,4-d]pyrimidines were synthesized and evaluated for activity against snails, which are intermediate hosts of schistosomiasis, indicating the utility of such compounds in addressing parasitic diseases (El-Bayouki & Basyouni, 1988).
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S2/c1-3-23-13-7-5-4-6-10(13)16(21)20-17-19-14-12(22-2)9-8-11(18)15(14)24-17/h4-9H,3H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCORNFLBLNFBAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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